molecular formula C22H17NO2 B14228572 7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one CAS No. 591248-83-8

7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14228572
CAS No.: 591248-83-8
M. Wt: 327.4 g/mol
InChI Key: ZYIMDSAAOIEXSN-UHFFFAOYSA-N
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Description

7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a biphenyl group attached to an amino group, which is further connected to a benzopyran ring system. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one typically involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and a biphenyl derivative. One common method includes the use of (±)-flurbiprofen as a reactant. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[([1,1’-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

591248-83-8

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

4-methyl-7-(4-phenylanilino)chromen-2-one

InChI

InChI=1S/C22H17NO2/c1-15-13-22(24)25-21-14-19(11-12-20(15)21)23-18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14,23H,1H3

InChI Key

ZYIMDSAAOIEXSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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